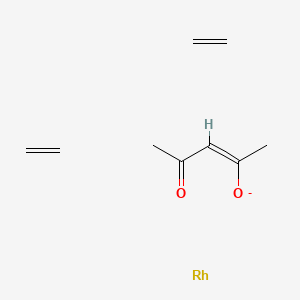
2,4-Pentanedionatobis(ethylene)rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetylacetonatobis(ethylene)rhodium can be synthesized by reacting rhodium chloride with acetylacetone and ethylene. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of acetylacetonatobis(ethylene)rhodium generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
Acetylacetonatobis(ethylene)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of different rhodium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, and other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) or rhodium(0) species .
Aplicaciones Científicas De Investigación
Acetylacetonatobis(ethylene)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including asymmetric arylation and hydrogenation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of rhodium-based drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism by which acetylacetonatobis(ethylene)rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The ethylene and acetylacetonate ligands stabilize the rhodium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in asymmetric arylation reactions, the rhodium center facilitates the formation of carbon-carbon bonds with high enantioselectivity .
Comparación Con Compuestos Similares
Similar Compounds
Bis(ethylene)rhodium(I) chloride: Another rhodium complex with similar catalytic properties.
Rhodium(III) acetylacetonate: A higher oxidation state rhodium complex used in different catalytic applications.
Bis(triphenylphosphine)rhodium(I) carbonyl chloride: A rhodium complex with different ligands, used in hydroformylation reactions.
Uniqueness
Acetylacetonatobis(ethylene)rhodium is unique due to its combination of ethylene and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it particularly effective in asymmetric arylation reactions, where high enantioselectivity is required .
Propiedades
Fórmula molecular |
C9H15O2Rh- |
|---|---|
Peso molecular |
258.12 g/mol |
Nombre IUPAC |
ethene;(Z)-4-oxopent-2-en-2-olate;rhodium |
InChI |
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/p-1/b4-3-;;; |
Clave InChI |
AFQSOHSPTULSFS-FGSKAQBVSA-M |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C=C.C=C.[Rh] |
SMILES canónico |
CC(=CC(=O)C)[O-].C=C.C=C.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


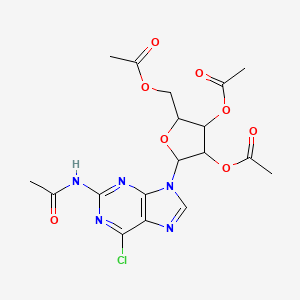
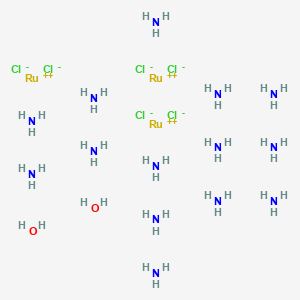
![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
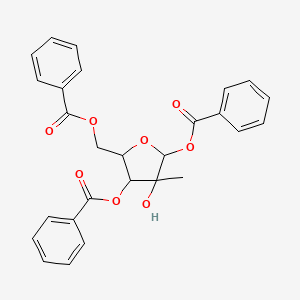
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
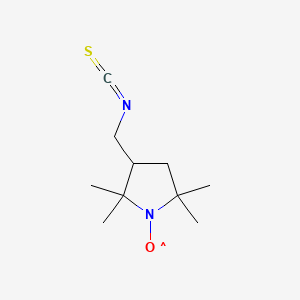
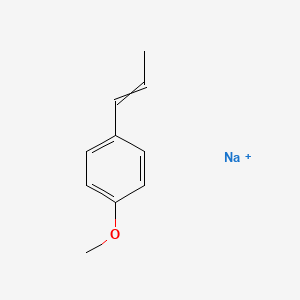
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
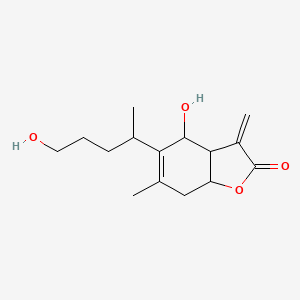
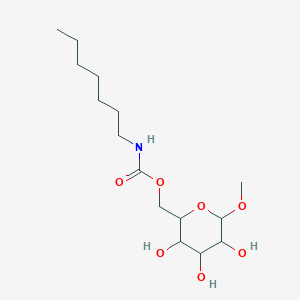
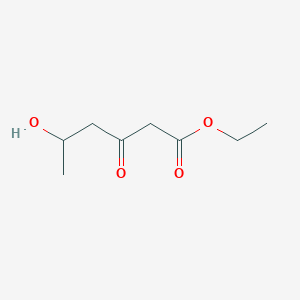
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)
